molecular formula C22H25N5O3S B11099046 2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11099046
M. Wt: 439.5 g/mol
InChI Key: LQIJVZWWBNCICL-UHFFFAOYSA-N
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Description

N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that features a mesityl group, a nitrobenzothiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the nitro group. The piperazine ring is then attached, and finally, the mesityl group is introduced. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the reaction time and cost. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrobenzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the mesityl group can influence the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE is unique due to the presence of the mesityl group, which can significantly influence its chemical properties and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research applications .

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C22H25N5O3S/c1-14-10-15(2)21(16(3)11-14)24-20(28)13-25-6-8-26(9-7-25)22-23-18-5-4-17(27(29)30)12-19(18)31-22/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,28)

InChI Key

LQIJVZWWBNCICL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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